N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
Description
Properties
IUPAC Name |
N-[4-amino-2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3N5O3S/c20-10-3-1-9(2-4-10)17(29)25-15-16(23)26-19(27-18(15)30)31-8-14(28)24-11-5-6-12(21)13(22)7-11/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFPAYBYEMIQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 429.34 g/mol. Its structure includes a pyrimidine ring, which is often associated with various biological activities, particularly in medicinal chemistry.
Anticancer Activity
Mechanism of Action
Research indicates that compounds similar to this compound exhibit significant anticancer activity through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing the pyrimidine structure often inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death. This effect is often mediated through the modulation of Bcl-2 family proteins and caspases .
- Cell Cycle Arrest : Some studies suggest that this compound can cause cell cycle arrest at the G1/S checkpoint, preventing cancer cells from proliferating .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 0.1 | Significant inhibition |
| A549 (Lung Cancer) | 0.06 | High sensitivity |
| HT29 (Colon Cancer) | 0.15 | Moderate sensitivity |
| NCI-H522 (Lung Cancer) | 0.12 | Strong growth inhibition |
These results demonstrate that this compound exhibits potent cytotoxicity against multiple cancer types.
Case Studies
- Breast Cancer Treatment : A study involving MCF7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed at higher concentrations .
- Lung Cancer Research : In A549 cells, the compound was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic markers, leading to enhanced apoptosis rates .
- Combination Therapy : Recent investigations into combination therapies suggest that when used alongside conventional chemotherapeutics like doxorubicin, this compound can enhance therapeutic efficacy while reducing side effects .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazole possess notable anticancer activities. For instance, studies have shown that compounds containing oxadiazole rings can inhibit the proliferation of various cancer cell lines. The introduction of electron-withdrawing groups at specific positions on the aromatic rings has been linked to enhanced biological activity against cancer cells .
Case Study:
In a study examining oxadiazole derivatives, a compound similar to N-(5-chloro-2-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exhibited significant antiproliferative effects against human lung (A549) and breast (MCF-7) cancer cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell growth .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of certain enzymes involved in cancer progression. For example, derivatives with similar structures have been reported to activate caspase cascades in cancer cells, leading to apoptosis. This mechanism highlights the potential of such compounds in targeted cancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of N-(5-chloro-2-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can be influenced by various structural modifications. Studies suggest that:
- Substituents on the aromatic rings : The presence of electron-withdrawing groups enhances activity.
- Oxadiazole ring modifications : Alterations in the oxadiazole structure can lead to improved anticancer properties.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(5-chloro-2-methylphenyl)-... | A549 (Lung) | 4.5 | Apoptosis via caspase activation |
| Similar Oxadiazole Derivative | MCF-7 (Breast) | 0.19 | Antiproliferative activity |
Comparison with Similar Compounds
Table 1: Substituent Variations in DHPM Derivatives
Key Observations :
Key Observations :
- Classical DHPMs are synthesized via Biginelli reactions using FeCl₃ or ionic liquids under mild conditions, achieving high yields (80–90%) . The target compound likely requires more complex post-modification (e.g., thioether formation).
- Oxadiazines employ dehydrosulfurization with dicyclohexylcarbodiimide, highlighting the role of sulfur removal in heterocycle formation .
Physicochemical and Electronic Properties
Table 3: NMR and Electronic Environment Comparisons
Key Observations :
- Chlorine substituents in the target compound likely induce significant deshielding in NMR, akin to oxadiazine derivatives with trichloromethyl groups .
- Rapamycin analogs demonstrate that substituent position (e.g., regions A/B) critically affects chemical shifts, suggesting similar sensitivity in the target compound .
Functional Group Impact on Reactivity
- Thioether vs. Ether Linkages : The thioether in the target compound may enhance lipophilicity and alter metabolic stability compared to oxygen analogs.
Q & A
Basic: What synthetic strategies optimize yield and purity of this compound?
Answer:
The synthesis involves multi-step reactions requiring precise control of temperature, pH, and solvent selection. Key steps include coupling reactions of thioacetamide intermediates and cyclization of pyrimidinone moieties. Solvents like dichloromethane or dimethylformamide (DMF) are critical for solubility and reaction efficiency. Post-synthesis purification via column chromatography or recrystallization ensures purity. Yield optimization (e.g., 72% in related compounds) is achieved by maintaining anhydrous conditions and inert atmospheres during sensitive steps like amide bond formation .
Advanced: How can tautomeric forms (amine/imine) impact biological activity, and how are they characterized?
Answer:
Tautomerism in the pyrimidinone ring (amine vs. imine forms) alters electronic properties and binding affinity to biological targets. NMR spectroscopy (e.g., ¹H NMR δ 10.10–13.30 ppm for NH signals) can distinguish tautomers, with integration ratios (e.g., 50:50 amine:imine) indicating equilibrium states . Computational methods (DFT calculations) model tautomeric stability, while biological assays (e.g., enzyme inhibition) correlate activity with dominant forms. Researchers must report tautomeric ratios to ensure reproducibility in pharmacological studies .
Basic: Which spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.42–7.58 ppm), amide NH (δ 10.10–13.30 ppm), and sulfur/chlorine substituents .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups.
- Mass Spectrometry : Validates molecular weight (e.g., via HRMS) and fragmentation patterns.
- X-ray Crystallography : Resolves bond lengths/angles (e.g., pyrimidinone ring geometry) for absolute configuration .
Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Answer:
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or structural analogs. For example:
- Structural Variants : Substitutions (e.g., 3,4-dichlorophenyl vs. 4-chlorophenyl) alter lipophilicity and target interactions .
- Methodological Rigor : Standardize assays (e.g., MIC for antimicrobials; IC₅₀ in MTT assays for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer screens) .
- Meta-Analysis : Compare data across studies using databases like PubChem, prioritizing peer-reviewed sources over vendor-reported results .
Basic: How is purity assessed post-synthesis?
Answer:
- HPLC : Uses reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<5%) .
- Melting Point : Sharp melting points (>250°C) indicate high crystallinity and purity .
- Elemental Analysis : Confirms %C, %H, %N within 0.3% of theoretical values .
Advanced: What computational approaches model target interactions for SAR studies?
Answer:
- Molecular Docking : Predicts binding modes to enzymes (e.g., dihydrofolate reductase) using software like AutoDock. Focus on H-bonding (amide NH to active site residues) and hydrophobic interactions (chlorophenyl groups) .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to bioactivity. For example, electron-withdrawing Cl groups enhance cytotoxicity in pyrimidinone derivatives .
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to prioritize derivatives for synthesis .
Basic: What solvents and conditions stabilize the compound during storage?
Answer:
- Storage : Lyophilized powder at -20°C under argon prevents hydrolysis of the thioether bond.
- Solubility : DMSO (for biological assays) or DMF (for synthetic steps) avoids degradation. Aqueous buffers (pH 7.4) require stability testing via UV-Vis monitoring .
Advanced: How to design a study comparing this compound to structurally similar analogs?
Answer:
Derivative Synthesis : Modify substituents (e.g., replace 3,4-dichlorophenyl with 4-fluorophenyl) .
In Vitro Screening : Test against panels (e.g., NCI-60 cancer lines) with standardized protocols.
Data Analysis : Use ANOVA to compare IC₅₀ values and PCA to cluster compounds by activity profiles .
Mechanistic Follow-Up : Validate target engagement via Western blot (e.g., apoptosis markers) or enzymatic assays .
Basic: What are the compound’s key reactive sites for derivatization?
Answer:
- Thioether (-S-) : Susceptible to oxidation (e.g., to sulfoxide with H₂O₂).
- Amide NH : Participates in H-bonding; alkylation possible under basic conditions.
- Pyrimidinone C6 : Electrophilic for nucleophilic substitution (e.g., with amines) .
Advanced: How to address low reproducibility in pharmacological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
